N-Ethylpyridine-2-ethylamine
Overview
Description
N-Ethylpyridine-2-ethylamine (NEPE) is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a pungent odor and is soluble in water, ethanol, and acetone. NEPE has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for scientists. The purpose of
Scientific Research Applications
Dynamic Combinatorial Chemistry and Macrocyclic Compounds : Research by Haussmann, Khan, and Stoddart (2007) highlights the use of 2,6-diformylpyridine and 2,2'-oxybis(ethylamine) in forming dynamic combinatorial libraries, leading to the creation of [2]rotaxanes. These rotaxanes retain dynamic characteristics, demonstrating potential in the development of molecular machines and smart materials (Haussmann et al., 2007).
Anticancer Properties of Related Compounds : Lo et al. (2015) explored the anticancer properties of a dinuclear Platinum(II) N4Py complex, where N4Py is structurally related to N-Ethylpyridine-2-ethylamine. This study suggests potential applications in developing novel anticancer drugs (Lo et al., 2015).
Nucleophilic Rearrangements in Organic Chemistry : The work by Terenin and Maloshitskaya (2000) on the rearrangement of 2'-substituted 2-ethylpyridines, using methylamine, provides insights into the mechanisms of nucleophilic rearrangements, which is crucial in organic synthesis (Terenin & Maloshitskaya, 2000).
Molecular Pharmacology and Ligand-Receptor Interactions : Berridge (1972) investigated the role of ethylamine and its derivatives in activating 5-hydroxytryptamine receptors. Understanding these interactions is vital for the development of pharmaceuticals targeting these receptors (Berridge, 1972).
Peptide Synthesis and Chemical Ligation : Kawakami and Aimoto (2003) described a photoremovable auxiliary for peptide synthesis using a 2-mercapto-1-(2-nitrophenyl)ethylamine moiety. This approach aids in the development of efficient peptide synthesis methods (Kawakami & Aimoto, 2003).
Catalysis and Polymerization : Flisak and Sun (2015) discussed the application of diiminopyridyl metal complexes, similar in structure to this compound, in ethylene polymerization, showcasing their role in catalysis and materials science (Flisak & Sun, 2015).
Spectroscopic Studies and Molecular Interactions : Gobin, Marteau, and Petitet (2004) conducted spectroscopic studies on n-ethylamines, providing insights into molecular interactions essential for understanding the behavior of this compound in various environments (Gobin et al., 2004).
Safety and Hazards
N-Ethylpyridine-2-ethylamine is classified as a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic to aquatic life . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .
Mechanism of Action
Target of Action
This compound is primarily used for research and development purposes , and its exact biological targets remain to be elucidated.
Mode of Action
Pyridine n-oxides, a related class of compounds, are known to act as mild lewis bases, activating certain kinds of lewis acidic parts of molecules, thereby increasing the reactivity of its nucleophilic part towards various reactions with electrophiles .
Biochemical Pathways
A study on the microbial transformation of ethylpyridines, a related class of compounds, suggests that the transformation mechanism involves hydroxylation and reduction of the aromatic ring before ring cleavage .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the behavior of a compound in the body and can provide valuable information about its bioavailability .
Biochemical Analysis
Biochemical Properties
It is known that alkylpyridines, a class of compounds to which N-Ethylpyridine-2-ethylamine belongs, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported . Future studies should investigate the threshold effects, as well as any toxic or adverse effects at high doses.
properties
IUPAC Name |
N-ethyl-2-pyridin-2-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-10-8-6-9-5-3-4-7-11-9/h3-5,7,10H,2,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZVQNMIQKLTKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212327 | |
Record name | N-Ethylpyridine-2-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6304-26-3 | |
Record name | N-Ethyl-2-pyridineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6304-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethylpyridine-2-ethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6304-26-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42625 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | N-Ethylpyridine-2-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethylpyridine-2-ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.007 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-ETHYLPYRIDINE-2-ETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8V86PC83F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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